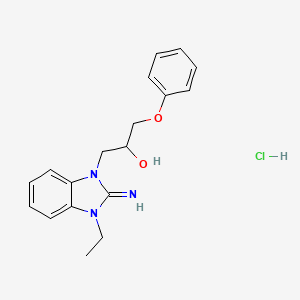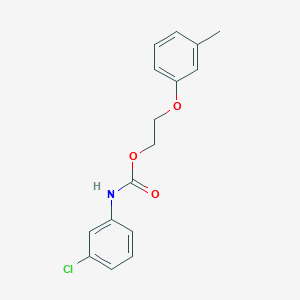
1-(5-methyl-2-phenyl-3-furoyl)-4-(4-nitrophenyl)piperazine
Overview
Description
1-(5-methyl-2-phenyl-3-furoyl)-4-(4-nitrophenyl)piperazine, also known as MPPF, is a selective antagonist of the serotonin 1A (5-HT1A) receptor. This compound has been widely studied for its potential therapeutic applications in the treatment of anxiety, depression, and other neurological disorders.
Mechanism of Action
1-(5-methyl-2-phenyl-3-furoyl)-4-(4-nitrophenyl)piperazine selectively binds to the 5-HT1A receptor, blocking the binding of serotonin to this receptor. This results in a decrease in the activity of the serotonergic system, which is involved in the regulation of mood, anxiety, and other neurological processes.
Biochemical and Physiological Effects:
1-(5-methyl-2-phenyl-3-furoyl)-4-(4-nitrophenyl)piperazine has been shown to decrease anxiety-like behaviors in animal models and improve symptoms in patients with anxiety disorders. It has also been shown to have antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
1-(5-methyl-2-phenyl-3-furoyl)-4-(4-nitrophenyl)piperazine is a selective antagonist of the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in neurological processes. However, its selectivity for the 5-HT1A receptor may limit its usefulness in studying other receptors or neurotransmitter systems.
Future Directions
Further research is needed to fully understand the potential therapeutic applications of 1-(5-methyl-2-phenyl-3-furoyl)-4-(4-nitrophenyl)piperazine in the treatment of anxiety, depression, and other neurological disorders. Additionally, more research is needed to explore the potential side effects and safety of this compound, as well as its interactions with other drugs and neurotransmitter systems.
Scientific Research Applications
1-(5-methyl-2-phenyl-3-furoyl)-4-(4-nitrophenyl)piperazine has been extensively studied for its potential therapeutic applications in the treatment of anxiety, depression, and other neurological disorders. Its selective antagonism of the 5-HT1A receptor has been shown to reduce anxiety-like behaviors in animal models and improve symptoms in patients with anxiety disorders.
properties
IUPAC Name |
(5-methyl-2-phenylfuran-3-yl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-16-15-20(21(29-16)17-5-3-2-4-6-17)22(26)24-13-11-23(12-14-24)18-7-9-19(10-8-18)25(27)28/h2-10,15H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTFDZLFVGYUHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methyl-2-phenylfuran-3-yl)[4-(4-nitrophenyl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-[(allylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-3-bromobenzamide](/img/structure/B4879855.png)
![1,3-dimethyl-N-{[(2-nitrophenyl)amino]carbonyl}-1H-pyrazole-4-carboxamide](/img/structure/B4879861.png)

![1-[3-(3-phenoxyphenoxy)propyl]pyrrolidine](/img/structure/B4879888.png)
![5-(4-methoxyphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-(2-thienyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4879896.png)
![ethyl 1-[4-(acetylamino)benzyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4879899.png)
![1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-4-methylpyridinium bromide](/img/structure/B4879907.png)
![methyl 2-[(4-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4879911.png)
![ethyl [5-(3,5-dichloro-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4879912.png)
![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4879913.png)
![3-[1-(3-phenylpropyl)-2-piperidinyl]pyridine](/img/structure/B4879914.png)

![4-[2-(3,4-dimethoxyphenyl)ethyl]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4879945.png)
![4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine](/img/structure/B4879949.png)